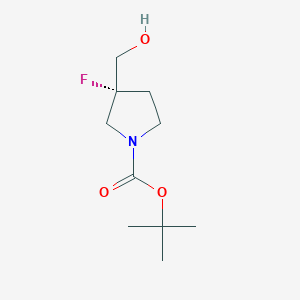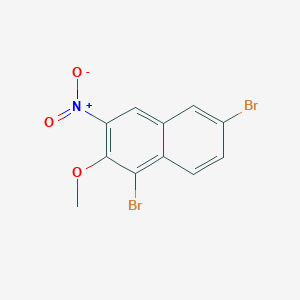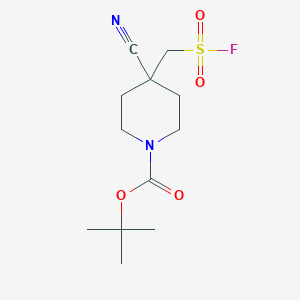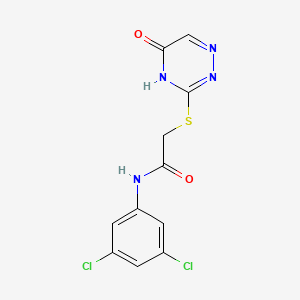
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one is a useful research compound. Its molecular formula is C10H13N5O4 and its molecular weight is 267.245. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Peptidomimetics and Tetrahydrofurane Amino Acids
One significant application of derivatives related to 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one involves the development of novel δ-sugar amino acids. These compounds, such as (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, offer potential in peptidomimetics due to their conformationally restricted structures, mimicking dipeptide glycine-alanine. Their synthesis from catalytic pyrolysis products of cellulose highlights an efficient route for producing these unique amino acids with potential biological and pharmaceutical applications (Defant et al., 2011).
Tautomerism and Alkylation Studies
Research into the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which share structural similarities with the compound , has provided insights into the effects of various substituents on tautomer ratios. These studies are crucial for understanding the reactivity and potential biological activity of purine derivatives, offering pathways to novel compounds with specific properties (Roggen & Gundersen, 2008).
Synthesis of Purine Derivatives
The synthesis of purine derivatives, including those with a tetrahydrofuranyl group, is another area of interest. Such compounds have been synthesized through reactions involving dihydropurines and dihydrofuran, leading to derivatives like α-(aminomethylene)-9-(tetrahydrofuran-2-yl)-9H-purine-6-acetonitrile. These synthetic pathways enable the exploration of new molecules for potential pharmacological activities (Hamamichi & Miyasaka, 1990).
Nucleoside Analogues and Biological Activity
The development of unusual benzimidazole nucleosides, which resemble the structure and potential functionality of the compound in focus, illustrates the broad interest in creating nucleoside analogues for diverse biological applications. These analogues have been investigated for a range of pharmaceutical and biochemical properties, including antiviral and antitumor activities, showcasing the compound's relevance in the synthesis of bioactive molecules (SinghYadava & Yadav, 2008).
Probing Adenylyl Cyclases
Research on ATP analogs, specifically those modified with fluorescent groups, exemplifies the application of purine derivatives in studying enzyme binding sites and functions. Such studies are pivotal in understanding the molecular mechanisms of enzymes like adenylyl cyclases, which play critical roles in cellular signaling pathways (Emmrich et al., 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one involves the protection of the hydroxyl groups, followed by the formation of the tetrahydrofuran ring, and then the introduction of the purine ring. The final step involves deprotection of the hydroxyl groups to obtain the desired compound.", "Starting Materials": [ "2,6-diaminopurine", "4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbaldehyde", "acetic anhydride", "triethylamine", "methanol", "sodium borohydride", "iodine", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of 4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbaldehyde using acetic anhydride and triethylamine to obtain the corresponding acetal.", "Step 2: Addition of sodium borohydride to the acetal to reduce the aldehyde group to a primary alcohol.", "Step 3: Formation of the tetrahydrofuran ring by treating the primary alcohol with iodine in the presence of hydrochloric acid.", "Step 4: Protection of the amino group of 2,6-diaminopurine using acetic anhydride and triethylamine to obtain the corresponding acetamide.", "Step 5: Introduction of the purine ring by treating the acetamide with the tetrahydrofuran intermediate in the presence of sodium hydroxide.", "Step 6: Deprotection of the hydroxyl groups using hydrochloric acid to obtain the desired compound, 2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one.", "Step 7: Purification of the compound by recrystallization from diethyl ether." ] } | |
CAS RN |
22837-44-1 |
Product Name |
2-Amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one |
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.245 |
IUPAC Name |
2-amino-9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1 |
InChI Key |
YKBGVTZYEHREMT-SRQIZXRXSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea](/img/structure/B2761018.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2761019.png)

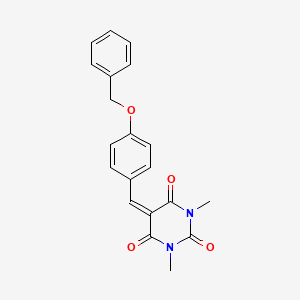

![7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2761028.png)
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
